Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS 66979-47-3) is a bicyclic δ-lactone belonging to the tetrahydrocoumarin subclass of chromene derivatives, with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol. This compound features a partially saturated cyclohexene ring fused to an α-pyrone core, with an ethyl ester at the 3-position and a ketone at the 2-position.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 66979-47-3
Cat. No. B3149312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
CAS66979-47-3
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCCC2)OC1=O
InChIInChI=1S/C12H14O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h7H,2-6H2,1H3
InChIKeyPSCJOBZZERBIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS 66979-47-3) Procurement-Grade Overview


Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS 66979-47-3) is a bicyclic δ-lactone belonging to the tetrahydrocoumarin subclass of chromene derivatives, with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . This compound features a partially saturated cyclohexene ring fused to an α-pyrone core, with an ethyl ester at the 3-position and a ketone at the 2-position. It is classified as a heterocyclic building block and is commercially available at ≥95% purity from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC . The compound has been specifically employed as a synthetic intermediate in patent WO2008/95058, where it was synthesized via LDA-mediated cyclocondensation of cyclohexanone with diethyl ethoxymethylene malonate in 50% isolated yield .

Why Generic Substitution of Ethyl 2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate with In-Class Analogs Carries Procurement Risk


Within the 2-oxo-tetrahydrochromene-3-carboxylate chemotype, seemingly minor structural modifications produce substantial shifts in lipophilicity, metabolic liability, and pharmacokinetic behavior that cannot be assumed to be interchangeable. The ethyl ester at position 3 imparts a consensus LogP of approximately 2.16, which is measurably higher than the methyl ester analog (LogP ~1.3–1.6), translating to distinct membrane partitioning and BBB penetration profiles . Furthermore, the partially saturated tetrahydro ring system differentiates this scaffold from fully aromatic coumarin-3-carboxylates in terms of metabolic stability and CYP inhibition liability, as evidenced by SwissADME predictions showing selective CYP1A2 inhibition without liability at CYP2C19, 2C9, 2D6, or 3A4 . Substituting a methyl ester or a fully aromatic coumarin analog without verifying these parameters in the user's specific assay system risks introducing uncharacterized pharmacokinetic bias or off-target pharmacology.

Quantitative Differentiation Evidence for Ethyl 2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (66979-47-3) vs. Closest Analogs


Lipophilicity Differentiation: Ethyl Ester vs. Methyl Ester LogP and Solubility

The ethyl ester (66979-47-3) exhibits a consensus LogP of 2.16 (average of five computational methods: iLOGP 2.41, XLOGP3 1.96, WLOGP 1.7, MLOGP 1.73, SILICOS-IT 3.0) and a predicted water solubility of 0.653 mg/mL (ESOL method, LogS −2.53, class: Soluble) . In contrast, the methyl ester analog (CAS 85531-80-2, MW 208.21) has a reported LogP of approximately 1.3–1.6 , and the dioxo analog ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS 1646839-55-5, MW 236.22) has an additional ketone at position 5 that further alters polarity and hydrogen-bonding capacity . The LogP difference of approximately 0.6–0.9 log units between ethyl and methyl esters corresponds to a roughly 4- to 8-fold difference in octanol-water partition coefficient, which is relevant for membrane partitioning and extraction efficiency in sample preparation workflows.

Lipophilicity Drug-likeness Membrane permeability

CYP450 Inhibition Selectivity Profile: CYP1A2-Selective Liability Without Broad CYP Off-Target Risk

SwissADME in silico predictions for 66979-47-3 indicate that it is a predicted inhibitor of CYP1A2 (Yes) but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 (all No) . This selectivity profile is notable because many closely related chromene-3-carboxylate derivatives with additional aromatic substituents or different oxidation states exhibit broader CYP inhibition liabilities. The absence of predicted inhibition at CYP2C9, CYP2D6, and CYP3A4—three isoforms collectively responsible for metabolizing ~70% of marketed drugs—suggests a lower probability of pharmacokinetic drug-drug interactions when this compound is used as a probe or intermediate in cell-based assays. For comparison, the fully aromatic ethyl coumarin-3-carboxylate scaffold lacks the saturated ring and is documented to interact with phospholipase A2 (sPLA2) with nanomolar potency (IC₅₀ = 3.1 ± 0.06 nmol), indicating a distinct target engagement profile [1].

Cytochrome P450 Drug metabolism Off-target risk

Blood-Brain Barrier Permeability and GI Absorption: Tetrahydro-Saturated vs. Fully Aromatic Coumarin Scaffolds

The tetrahydrochromene scaffold of 66979-47-3 is predicted to be BBB-permeant (Yes) with high gastrointestinal absorption (96.258% predicted) . The topological polar surface area (TPSA) of 56.51 Ų, combined with 0 H-bond donors and a consensus LogP of 2.16, places this compound within favorable CNS drug-like space (TPSA < 90 Ų, LogP 1–4) . In contrast, many fully aromatic 2-oxo-2H-chromene (coumarin) carboxylates with hydroxyl or methoxy substituents exhibit higher TPSA values and additional H-bond donors, which reduce BBB penetration. The absence of H-bond donors on 66979-47-3 is a distinguishing feature from hydroxylated coumarin-3-carboxylates, which typically have 1–3 H-bond donors that impair passive CNS diffusion. The predicted skin permeability coefficient (Log Kp = −6.26 cm/s) also indicates limited dermal absorption, which is advantageous for handling safety in laboratory settings .

Blood-brain barrier CNS penetration GI absorption

Documented Synthetic Provenance and QC Characterization vs. Uncharacterized Methyl Ester Analog

The synthesis of 66979-47-3 is explicitly documented in patent WO2008/95058 (HCV protease inhibitor program), where it was prepared as compound 1-28 via LDA-mediated cyclocondensation of cyclohexanone with diethyl ethoxymethylene malonate, yielding 5.7 g (50%) of white solid after silica gel chromatography . Full spectroscopic characterization is available: ¹H NMR (CDCl₃) δ 7.98 (s, 1H), 4.35 (q, J = 6.9 Hz, 2H), 2.60–2.55 (m, 2H), 2.48–2.44 (m, 2H), 1.84–1.74 (m, 4H), 1.36 (t, J = 7.2 Hz, 3H); ESI-MS (M+H⁺) = 223 . Commercial suppliers (Bidepharm, ChemScene) provide batch-specific QC including NMR, HPLC, and GC at ≥95% or ≥98% purity . In contrast, the methyl ester analog (CAS 85531-80-2) is less commonly stocked at comparable purity levels and lacks equivalent primary patent documentation of its synthetic procedure with full characterization, creating a documentation gap that complicates procurement quality assurance.

Synthetic intermediate Quality control Batch reproducibility

Molecular Weight and Drug-Likeness: Fit Within Lead-Like Chemical Space vs. Bulkier 4-Substituted Tetrahydrochromene Analogs

With a molecular weight of 222.24 Da, 3 rotatable bonds, 0 H-bond donors, and 4 H-bond acceptors, 66979-47-3 satisfies all Lipinski Rule of Five criteria (MW ≤ 500, LogP ≤ 4.15, H-bond acceptors ≤ 10, H-bond donors ≤ 5) with zero violations and a bioavailability score of 0.55 . The Veber filter (rotatable bonds ≤ 10, TPSA ≤ 140) is also passed, with TPSA of 56.51 Ų and only 3 rotatable bonds . In contrast, many biologically active 4-substituted tetrahydro-4H-chromene-3-carboxylate derivatives (e.g., ethyl 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates) have molecular weights exceeding 350 Da and TPSA values above 90 Ų, placing them outside lead-like chemical space. The compact size of 66979-47-3 (fraction Csp3 = 0.5, 16 heavy atoms) makes it suitable as a fragment-sized scaffold for structure-based drug design and as a synthetic intermediate for divergent library synthesis .

Drug-likeness Lead-like properties Fragment-based screening

Highest-Confidence Research and Industrial Application Scenarios for Ethyl 2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (66979-47-3)


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Library Design

With a molecular weight of 222.24 Da, zero Lipinski violations, and a bioavailability score of 0.55, 66979-47-3 fits within fragment-like chemical space and is suitable as a core scaffold for FBDD screening libraries . Its predicted BBB permeability and high GI absorption enable CNS-targeted fragment campaigns, while the absence of H-bond donors (0 donors vs. 1–3 in hydroxylated coumarins) simplifies interpretation of SAR arising from vector-based elaboration. The ethyl ester provides a synthetic handle for amide formation or hydrolysis to the carboxylic acid for further derivatization, as demonstrated in the HCV protease inhibitor patent WO2008/95058 .

CNS-Penetrant Probe Design Requiring Defined BBB Permeability

The combination of BBB permeation (predicted Yes) and high GI absorption (96.258%) with zero H-bond donors and a TPSA of 56.51 Ų makes this compound a rational starting point for designing CNS-penetrant chemical probes . Unlike hydroxylated coumarin-3-carboxylates that carry H-bond donor penalties for passive BBB diffusion, 66979-47-3 removes this liability entirely. Its selective CYP1A2 inhibition liability, without predicted inhibition of CYP2C9, CYP2D6, or CYP3A4, suggests a manageable metabolic profile for in vivo CNS studies .

Divergent Synthesis of Substituted Chromene Libraries via Ester Manipulation

The documented 50% yield synthesis via LDA/cyclohexanone/diethyl ethoxymethylene malonate chemistry provides a reproducible entry point for medicinal chemistry campaigns . The ethyl ester can be selectively hydrolyzed to the free carboxylic acid, converted to amides, or reduced to the primary alcohol, enabling divergent library synthesis. The tetrahydro ring system offers distinct conformational properties compared to fully aromatic coumarins, with the saturated cyclohexene ring introducing sp3 character (Fraction Csp3 = 0.5) that is increasingly valued in drug discovery for improving clinical success rates .

Chemical Biology Tool Compound with Documented QC Traceability

For academic and industrial laboratories requiring rigorously authenticated chemical tools, 66979-47-3 offers a clear advantage: it is commercially available at ≥98% purity (ChemScene CS-0151722) with batch-specific NMR, HPLC, and GC QC documentation . Its patent-documented synthesis (WO2008/95058) provides structural authentication and synthetic history that is unavailable for less thoroughly characterized analogs such as the methyl ester (CAS 85531-80-2). The recommended storage condition of 4°C and room-temperature shipping compatibility further simplify procurement logistics .

Quote Request

Request a Quote for Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.